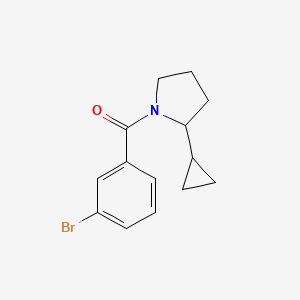
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide (HTA) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the drug acetaminophen and has been shown to have unique biochemical and physiological effects that make it useful in a variety of research applications.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to act through a number of different pathways in the body. These include modulation of the activity of certain enzymes and receptors, as well as the regulation of various cellular signaling pathways. 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in various research studies. These include modulation of the activity of certain enzymes and receptors, as well as the regulation of various cellular signaling pathways. 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which may contribute to its overall effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its unique properties, which make it useful in a variety of research applications. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and work with the compound.
Orientations Futures
There are a number of potential future directions for research involving 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide. These include further investigation into its mechanisms of action, as well as its potential applications in drug development and disease treatment. Additionally, there may be opportunities to explore the use of 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide in other areas of scientific research, such as materials science and nanotechnology.
In conclusion, 2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide (2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide) is a chemical compound with unique properties that make it useful in a variety of scientific research applications. Its mechanisms of action and biochemical and physiological effects are still being studied, and there are many potential future directions for research involving this compound.
Méthodes De Synthèse
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact method of synthesis may vary depending on the specific laboratory and equipment used, but generally involves the use of solvents, catalysts, and other chemical agents to produce the final product.
Applications De Recherche Scientifique
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have a number of unique properties that make it useful in these areas, including its ability to modulate certain cellular signaling pathways and its potential as a tool for studying the mechanisms of drug action.
Propriétés
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-18(20-14-17-12-7-13-23-17)19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,22H,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPRRNRBYYQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)
